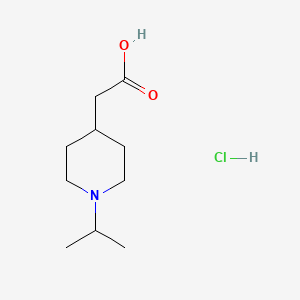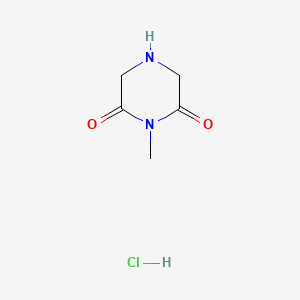
2-Methylisoindolin-5-amine dihydrochloride
Übersicht
Beschreibung
2-Methylisoindolin-5-amine dihydrochloride is a chemical compound with the formula C9H14CL2N2. It has a molecular weight of 221.13 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of 2-Methylisoindolin-5-amine dihydrochloride consists of 9 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The structure is compact and planar .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylisoindolin-5-amine dihydrochloride are not available, isoindolines, a related class of compounds, have been known to participate in a variety of chemical reactions. These include Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylisoindolin-5-amine dihydrochloride include a molecular weight of 221.13 . Unfortunately, specific information about its melting point, boiling point, and density was not found.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Methylisoindolin-5-amine dihydrochloride and related compounds are primarily utilized in the synthesis of various novel compounds with potential biological properties. For instance, new isoindoline derivatives of α-amino acids have been synthesized, which could serve as ligands to obtain organometallic compounds with antitumor properties. This highlights the role of such compounds in medicinal chemistry and drug development (Mancilla et al., 2001). Additionally, these compounds serve as precursors in the synthesis of antihypertension drugs and undergo reactions leading to the formation of unique products such as azo(2-methyl)indoline, showcasing their versatility in chemical reactions and product formation (Peyrot et al., 2001).
Catalytic Processes and Chemical Transformations
The compound is involved in various chemical transformations and catalytic processes. For example, it participates in intramolecular cyclization processes and water-base cleavage reactions, leading to the formation of unique isoindolinium salts and methylisoindolinium bromides (Chukhajian et al., 2008). Moreover, it is used in redox-neutral annulations with specific aldehydes, demonstrating its role in dual C-H functionalization (Paul et al., 2019). The compound also serves as a precursor in palladium iodide-catalyzed multicomponent carbonylative approaches to create functionalized isoindolinone derivatives (Mancuso et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-1,3-dihydroisoindol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-5-7-2-3-9(10)4-8(7)6-11;;/h2-4H,5-6,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVEVXJFOMIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisoindolin-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol](/img/structure/B1473553.png)



![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)


amine](/img/structure/B1473565.png)




![2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole](/img/structure/B1473573.png)